molecular formula C17H21NO4S B7781396 (Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate

(Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate

Cat. No.: B7781396
M. Wt: 335.4 g/mol
InChI Key: VTJYJQFKNLLGNV-ZENWKWHOSA-N
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Description

(Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzamido group, a hydroxyl group, and a dihydrothiophene ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the benzamido group: This step involves the acylation of the dihydrothiophene ring with benzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential antimicrobial properties due to the presence of the benzamido group.

    Anti-inflammatory: Possible anti-inflammatory effects through inhibition of specific pathways.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Polymer Chemistry: Used as a monomer or comonomer in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of (Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. The dihydrothiophene ring provides structural rigidity, contributing to the compound’s overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-methyl 5-((3S,4S)-4-amino-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate: Similar structure but with an amino group instead of a benzamido group.

    (Z)-methyl 5-((3S,4S)-4-benzamido-3-methoxydihydrothiophen-2(3H)-ylidene)pentanoate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

    Structural Features: The combination of a benzamido group, a hydroxyl group, and a dihydrothiophene ring is unique to (Z)-methyl 5-((3S,4S)-4-benzamido-3-hydroxydihydrothiophen-2(3H)-ylidene)pentanoate.

    Reactivity: The presence of both electron-donating and electron-withdrawing groups in the compound makes it versatile in various chemical reactions.

Properties

IUPAC Name

methyl (5Z)-5-[(3S,4S)-4-benzamido-3-hydroxythiolan-2-ylidene]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,16,20H,5-6,10-11H2,1H3,(H,18,21)/b14-9-/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJYJQFKNLLGNV-ZENWKWHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C1C(C(CS1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\1/[C@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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